3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aza-tricyclo[4.2.1.02,5]nonan-4-one can be synthesized through various organic synthesis methods. One common approach involves cyclization reactions, where appropriate starting materials and catalysts or solvents are used to form the tricyclic structure . The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Aza-tricyclo[4.2.1.02,5]nonan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent choice, temperature, and pH, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Aza-tricyclo[4.2.1.02,5]nonan-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Aza-tricyclo[4.2.1.02,5]non-7-en-4-one : Similar tricyclic structure but with an additional double bond .
- Norbornane-azetidinone : Another tricyclic compound with a different arrangement of rings and functional groups .
Uniqueness
3-Aza-tricyclo[4.2.1.02,5]nonan-4-one is unique due to its specific tricyclic structure and the presence of an azabicyclo unit.
Properties
IUPAC Name |
(1S,6R)-3-azatricyclo[4.2.1.02,5]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h4-7H,1-3H2,(H,9,10)/t4-,5+,6?,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAUQPZSOILENA-OZRTXJSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C3C2NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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